molecular formula C9H7FN2 B1365202 2-(4-fluorophenyl)-1H-imidazole CAS No. 4278-08-4

2-(4-fluorophenyl)-1H-imidazole

Cat. No. B1365202
CAS RN: 4278-08-4
M. Wt: 162.16 g/mol
InChI Key: GTIYLLQEFVPNTN-UHFFFAOYSA-N
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Description

The compound “2-(4-fluorophenyl)-1H-imidazole” belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure that includes two nitrogen atoms . Fluorophenyl groups, such as the 4-fluorophenyl group in this compound, are commonly used in medicinal chemistry due to their ability to modify the biological activity of various compounds .


Synthesis Analysis

While specific synthesis methods for “2-(4-fluorophenyl)-1H-imidazole” were not found, imidazoles are generally synthesized through the condensation of aldehydes or ketones with ammonia or primary amines .


Molecular Structure Analysis

The molecular structure of “2-(4-fluorophenyl)-1H-imidazole” would likely involve a five-membered imidazole ring attached to a phenyl ring via a single bond. The phenyl ring would have a fluorine atom attached at the 4-position .

Scientific Research Applications

Fluorescence Interaction Studies

  • Fluorescence Interaction with Bovine Serum Albumin : The compound 2-(4-fluorophenyl)-1H-imidazole (FPPI) demonstrates a strong ability to quench the fluorescence of bovine serum albumin (BSA), indicating a stable complex formation via electrostatic interactions. This interaction is significant for understanding protein binding and molecular interactions in biological systems (Jayabharathi et al., 2012).

Antifungal and Antibacterial Applications

  • Antifungal Activity of Flutrimazole : Flutrimazole, a derivative of 2-(4-fluorophenyl)-1H-imidazole, displays potent antifungal properties against a range of pathogens, including dermatophytes, filamentous fungi, and yeasts. Its effectiveness is comparable to other imidazole antifungals, such as clotrimazole, and it shares the same mechanism of action by inhibiting fungal lanosterol 14 alpha-demethylase (García Rafanell et al., 1992).

Chemical and Structural Analysis

  • Magnetic Resonance and Mass Spectrometric Characterization : α,α-bis(4-fluorophenyl)-β-methyl-1H-imidazole-1-ethanol, a related compound, has been characterized using magnetic resonance and mass spectrometry. This provides insights into the molecular structure and orientation of the compound, which is crucial for understanding its chemical properties and potential applications (Diaz et al., 2020).

Synthesis and Design of Novel Derivatives

  • Design and Evaluation of Anticonvulsant Derivatives : Novel derivatives of 2-(1H-imidazole-1-yl)-1-aryl-substituted ethane-1-one have been synthesized and evaluated for their anticonvulsant activity. This research contributes to the development of new therapeutic agents targeting seizure disorders (Çalış et al., 2011).

Kinase Inhibition for Therapeutic Applications

  • Inhibition of Kinases for Cancer Therapy : Novel 4-(4'-fluorophenyl)imidazoles have been developed as selective inhibitors of p38α MAPK, CK1δ, and JAK2 kinases. These compounds have potential applications in cancer therapy due to their improved water solubility and selective inhibition properties (Seerden et al., 2014).

Photophysical and Electrochemical Properties

  • Fluorescence Enhancement and Quenching Studies : The interaction of 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole with TiO2 nanoparticles shows significant fluorescence quenching or enhancement depending on the type of TiO2. This is crucial for developing photophysical applications and understanding electron transfer processes (Karunakaran et al., 2013).

properties

IUPAC Name

2-(4-fluorophenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIYLLQEFVPNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471609
Record name 2-(4-fluorophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-1H-imidazole

CAS RN

4278-08-4
Record name 2-(4-fluorophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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